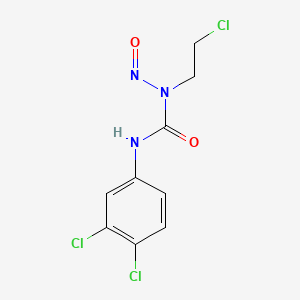
1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)-1-nitrosourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)-1-nitrosourea is a chemical compound known for its applications in medicinal chemistry, particularly in the treatment of certain types of cancer. It belongs to the class of nitrosoureas, which are known for their alkylating properties, making them effective in disrupting the DNA of cancer cells.
Preparation Methods
The synthesis of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)-1-nitrosourea typically involves the reaction of 3,4-dichloroaniline with 2-chloroethyl isocyanate, followed by nitrosation. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Chemical Reactions Analysis
1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)-1-nitrosourea undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group, altering the compound’s properties.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)-1-nitrosourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for biological research.
Medicine: It is primarily used in the treatment of certain cancers, such as brain tumors, due to its ability to cross the blood-brain barrier and target cancer cells.
Industry: The compound’s alkylating properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)-1-nitrosourea involves the alkylation of DNA, which leads to the formation of cross-links between DNA strands. This disrupts the replication and transcription processes, ultimately causing cell death. The compound targets rapidly dividing cells, making it effective against cancer cells. The molecular pathways involved include the activation of DNA repair mechanisms and the induction of apoptosis.
Comparison with Similar Compounds
1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)-1-nitrosourea is unique compared to other nitrosoureas due to its specific chemical structure, which allows it to effectively cross the blood-brain barrier. Similar compounds include:
Carmustine: Another nitrosourea used in cancer treatment, but with a different chemical structure and slightly different properties.
Lomustine: Similar to carmustine, but with a longer half-life and different pharmacokinetics.
Semustine: A derivative of carmustine with modifications to improve its stability and efficacy.
These compounds share similar mechanisms of action but differ in their pharmacological profiles and specific applications.
Properties
CAS No. |
15145-42-3 |
|---|---|
Molecular Formula |
C9H8Cl3N3O2 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(3,4-dichlorophenyl)-1-nitrosourea |
InChI |
InChI=1S/C9H8Cl3N3O2/c10-3-4-15(14-17)9(16)13-6-1-2-7(11)8(12)5-6/h1-2,5H,3-4H2,(H,13,16) |
InChI Key |
NCLKIDZGWJFIDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)N(CCCl)N=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-hydroxy-6-[6-(methylthio)-9-purinyl]-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin 2-oxide](/img/structure/B14709417.png)

![Methyl 2'-methyl-10-oxo-10h-spiro[anthracene-9,1'-cyclopropane]-2'-carboxylate](/img/structure/B14709420.png)
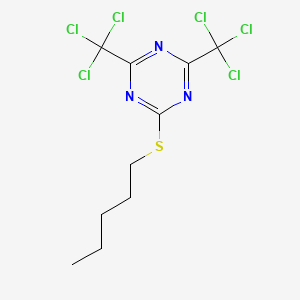
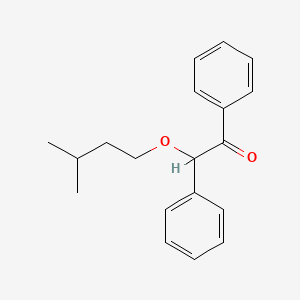
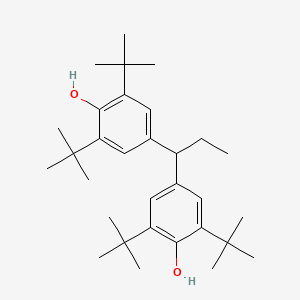
![Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B14709446.png)
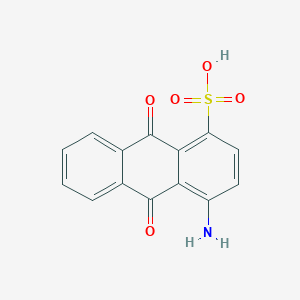
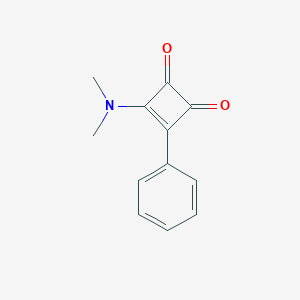
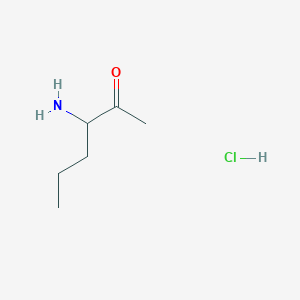
![Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B14709460.png)
![O-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl] benzylsulfanylmethanethioate](/img/structure/B14709461.png)
![6-Bromo-16-ethyl-1,4-dioxaspiro[4.11]hexadecane](/img/structure/B14709472.png)
